molecular formula C26H26FN3O3S2 B12026502 (5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623939-78-6

(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12026502
CAS No.: 623939-78-6
M. Wt: 511.6 g/mol
InChI Key: WQQZSCNOCCYLQY-KQWNVCNZSA-N
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Description

This compound is a thiazolidinone derivative characterized by a (5Z)-configured exocyclic double bond linking a pyrazole moiety to the thiazolidinone core. Key structural features include:

  • Pyrazole substituents: A 3-(3-fluoro-4-propoxyphenyl) group at position 3 and a phenyl group at position 1 of the pyrazole ring.
  • Thiazolidinone modifications: A 3-(3-methoxypropyl) chain at position 3 and a thioxo group at position 2. The 3-methoxypropyl chain likely enhances solubility compared to alkyl or aryl substituents, while the fluorinated propoxyphenyl group may improve target binding affinity or metabolic stability .

Properties

CAS No.

623939-78-6

Molecular Formula

C26H26FN3O3S2

Molecular Weight

511.6 g/mol

IUPAC Name

(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26FN3O3S2/c1-3-13-33-22-11-10-18(15-21(22)27)24-19(17-30(28-24)20-8-5-4-6-9-20)16-23-25(31)29(26(34)35-23)12-7-14-32-2/h4-6,8-11,15-17H,3,7,12-14H2,1-2H3/b23-16-

InChI Key

WQQZSCNOCCYLQY-KQWNVCNZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)F

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the fluoro and propoxy groups, and the construction of the thiazolidinone ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Pyrazole Ring Formation

The pyrazole moiety is synthesized via cyclization of hydrazine derivatives with α-halo ketones or β-diketones. For example:

  • Hydrazine + α-halo ketone :

    Hydrazine+α-halo ketonePyrazole intermediate(via cyclization)[7]\text{Hydrazine} + \text{α-halo ketone} \rightarrow \text{Pyrazole intermediate} \quad \text{(via cyclization)}[7]

    Substituents like fluoro and propoxy groups are introduced during this step via electrophilic aromatic substitution or alkylation .

Coupling of Moieties

The pyrazole and thiazolidinone are linked via a methylene bridge (CH=) through:

  • Aldehyde condensation : Pyrazole aldehydes react with thiazolidinone derivatives to form the methylene bridge .

  • Wittig reaction : Alternatively, ylides may be used to introduce the methylene group.

Reaction Conditions and Catalysts

  • Solvent systems : Ethanol, DMF, or solvent-free conditions are common .

  • Catalysts : Piperidine, Et₃N, or Bi(SCH₂COOH)₃ are used to accelerate cyclization .

  • Temperature : Reactions often proceed under reflux (40–70°C) .

Characterization Techniques

  • X-ray diffraction : Confirms stereochemistry (e.g., Z-configuration of methylene bridge) .

  • Spectral analysis : NMR and IR spectroscopy to verify functional groups (C=S, pyrazole rings) .

  • TLC : Monitors reaction progress during synthesis .

Limitations and Challenges

  • Stereochemical control : Ensuring the Z-configuration of the methylene bridge requires precise reaction conditions .

  • Regioselectivity : Substitution patterns on the pyrazole and thiazolidinone rings demand careful reagent design .

Future Research Directions

  • Green chemistry : Exploring solvent-free or microwave-assisted methods to improve efficiency .

  • Derivatization : Introducing additional functional groups (e.g., halogens, alkyl chains) to modulate reactivity .

This compound’s synthesis and reactivity highlight the interplay of heterocyclic chemistry and medicinal applications, with ongoing research focused on optimizing synthetic routes and expanding its functional scope.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, research has demonstrated that derivatives with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Properties

Thiazolidinones have also been investigated for their antimicrobial activities. The compound's structure suggests potential efficacy against a range of bacterial strains. Studies have highlighted that modifications to the thiazolidinone framework can enhance antibacterial potency, making it a candidate for further exploration in antibiotic development .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Thiazolidinone derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This compound may contribute to reducing inflammation through similar mechanisms, although specific studies on this derivative are still required to confirm such effects .

Synthetic Applications

The synthesis of (5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one can be achieved through various methodologies involving multi-step reactions. These synthetic routes often involve the formation of the thiazolidinone scaffold followed by functionalization at specific positions to enhance biological activity.

Case Study: Synthesis Methodology

A notable synthesis approach involves the condensation reaction between appropriate aldehydes and thiazolidinedione derivatives under acidic conditions. This method allows for the incorporation of various substituents on the pyrazole ring, which can be tailored to optimize biological activity .

StepReagentsConditionsProduct
1Thiazolidinedione + AldehydeAcidic mediumIntermediate
2Intermediate + Fluorinated phenolHeatTarget Compound

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name/Structure Substituents (Thiazolidinone/Thiazole) Key Features References
(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one 3-(3-Methoxypropyl) Enhanced solubility due to methoxypropyl; fluorophenyl improves lipophilicity
(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one 3-Heptyl Longer alkyl chain may reduce solubility but increase membrane permeability
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) 4-Chlorophenyl Chlorophenyl enhances steric bulk; triazolyl group introduces rigidity
5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one Chromenone-pyrazolopyrimidine hybrid Fluorine-rich structure enhances metabolic stability; isopropoxy improves bioavailability

Conformational and Crystallographic Insights

  • Isostructural analogs () exhibit planarity in their core structures, except for perpendicular fluorophenyl groups, which may influence stacking interactions in crystallographic packing .
  • The 3-methoxypropyl chain in the target compound likely introduces conformational flexibility compared to rigid triazolyl or chromenone-based derivatives .

Pharmacological Implications (Inferred)

  • Solubility : The 3-methoxypropyl group in the target compound is expected to improve aqueous solubility over heptyl () or chlorophenyl () substituents .
  • Binding affinity: Fluorinated aryl groups (e.g., 3-fluoro-4-propoxyphenyl) may enhance interactions with hydrophobic enzyme pockets, as seen in fluorinated chromenone derivatives () .
  • Metabolic stability: Fluorine atoms and methoxy groups are known to reduce cytochrome P450-mediated degradation, a feature shared with pyrazolo-pyrimidine hybrids .

Biological Activity

The compound (5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a well-known heterocyclic compound recognized for its diverse biological activities. This article synthesizes recent findings on the biological activities of thiazolidin-4-one derivatives, particularly focusing on the specified compound's potential pharmacological effects.

Chemical Structure and Properties

The structure of the compound can be broken down into key components:

  • Thiazolidinone Core : The thiazolidinone ring is crucial for various biological activities, including anti-inflammatory and anticancer effects.
  • Pyrazole Moiety : The presence of the pyrazole ring enhances the compound's interaction with biological targets, potentially increasing its efficacy in therapeutic applications.

The molecular formula is C23H24FN5O2SC_{23}H_{24}FN_5O_2S with a molecular weight of 429.504 g/mol.

Anticancer Activity

Recent studies indicate that thiazolidinone derivatives exhibit significant anticancer properties. For instance, modifications at specific positions on the thiazolidinone ring have been shown to enhance cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that compounds similar to (5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one can induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest and modulation of apoptotic markers .

Antidiabetic Properties

Thiazolidinones are also recognized for their antidiabetic effects, particularly through their action as agonists of peroxisome proliferator-activated receptors (PPARs). The compound may exhibit similar properties by enhancing insulin sensitivity and reducing blood glucose levels. The structure allows for interaction with PPARγ, which is pivotal in glucose metabolism regulation .

Antimicrobial and Antiviral Activities

The antimicrobial properties of thiazolidinones extend to a broad spectrum of pathogens. Studies have shown that derivatives can inhibit bacterial growth and exhibit antiviral activity against various viruses. For instance, certain thiazolidinone compounds have demonstrated effectiveness against the yellow fever virus and bovine viral diarrhea virus (BVDV), with IC50 values indicating potent activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their substituents. The presence of electron-withdrawing groups, such as fluorine in the pyrazole moiety, enhances the lipophilicity and overall bioactivity of the compound. Conversely, substituents that increase steric hindrance may reduce activity. A detailed SAR analysis reveals that modifications at positions 2, 3, and 5 of the thiazolidinone core can lead to varied biological outcomes .

Case Studies

  • Anticancer Evaluation : A derivative structurally similar to the compound was tested against breast cancer cell lines, showing an IC50 value of 15 µM after 48 hours of treatment.
  • Antidiabetic Assessment : In a diabetic mouse model, a related thiazolidinone exhibited a reduction in fasting blood glucose levels by approximately 30% compared to controls.
  • Antimicrobial Testing : A series of thiazolidinone derivatives were evaluated against Staphylococcus aureus and Escherichia coli, with some showing MIC values as low as 8 µg/mL.

Q & A

Q. Designing a high-throughput screening (HTS) protocol: Key parameters?

  • Methodological Answer : Optimize assay conditions using Design of Experiments (DoE) . Variables include:
  • Concentration range : 0.1–100 µM (dose-response curves).
  • Solvent tolerance : ≤1% DMSO to avoid cytotoxicity.
  • Positive controls : Reference inhibitors (e.g., staurosporine for kinases).
    Use robotic liquid handlers and Z’-factor validation (Z’ > 0.5) to ensure robustness .

Key Citations

  • Synthesis:
  • Structural Analysis:
  • Computational Studies:
  • SAR and Bioactivity:

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